N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide
Description
This compound, with the molecular formula C24H22N4O4S and a molecular weight of 462.52 g/mol, features a sulfamoylphenyl core linked to a 3,4-dimethylisoxazole moiety and a 4-methoxyphenoxy-propanamide side chain. Elemental analysis confirms its composition: C (62.32%), H (4.79%), N (12.87%), O (12.11%), and S (6.93%), with minor deviations in experimental values .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAPOCBMJVKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular design that combines an oxazole moiety with a sulfamoyl group and a methoxyphenoxy segment. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 484.65 g/mol |
| LogP | 3.12 |
| Polar Surface Area | 118.23 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammation and pain pathways. The oxazole ring is known to exhibit anti-inflammatory properties, while the sulfamoyl group enhances its interaction with biological receptors.
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit specific enzymes associated with inflammatory responses. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation .
Biological Activity Studies
- Analgesic Activity :
- Anti-inflammatory Effects :
- Toxicity Assessment :
Case Studies
Several studies have focused on the pharmacological properties of compounds related to this compound:
- Study on Analgesic Properties : A comparative study evaluated various oxazole derivatives for their analgesic potential. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities of this compound to COX enzymes and other inflammatory mediators, supporting its potential therapeutic applications in pain management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound belongs to a family of sulfonamide-linked arylacetamides. Key analogs and their distinctions include:
Substituent Modifications on the Aromatic Rings
- N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide Molecular formula: C21H23N3O5S Substituents: 2,3-dimethylphenoxy group instead of 4-methoxyphenoxy. Impact: Increased steric hindrance and altered electronic effects due to methyl groups at ortho and meta positions .
- N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Molecular formula: C25H24N4O5S Substituents: Biphenyl system with a para-methyl group.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide
Core Scaffold Variations
- N-(4-{[(Thiazol-2-yl)amino]sulfonyl}phenyl)-2-(4-fluorophenoxy)propanamide Molecular formula: C18H17FN3O4S2 Core: Thiazole replaces isoxazole.
Physicochemical Properties
Key Trends :
- Bulky aromatic substituents (e.g., biphenyl) increase molecular weight and LogP, reducing aqueous solubility.
- Thiazole-core analogs exhibit lower LogP and higher solubility due to polarizable sulfur atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
